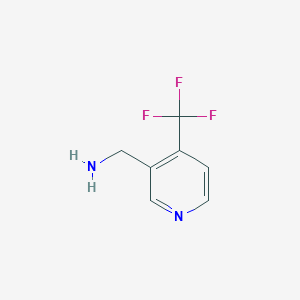

(4-(Trifluoromethyl)pyridin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOMILFMXFLECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393296 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771580-70-2 | |

| Record name | 4-(Trifluoromethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771580-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-(trifluoromethyl)pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary synthesis pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines two common and effective routes for the preparation of this important amine, starting from readily available precursors.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below. The first pathway involves the synthesis of the key intermediate 4-(trifluoromethyl)nicotinonitrile, followed by its reduction. The second pathway proceeds through the corresponding 4-(trifluoromethyl)nicotinic acid.

Pathway 1: Synthesis via Reduction of 4-(Trifluoromethyl)nicotinonitrile

This pathway is a widely employed method that involves two main stages: the synthesis of 4-(trifluoromethyl)nicotinonitrile and its subsequent reduction to the target amine.

Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

There are multiple reported methods for the synthesis of 4-(trifluoromethyl)nicotinonitrile. Two effective methods are presented here.

-

Method A: From 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine

This method involves the catalytic hydrogenation of a dichloro-substituted precursor.

Logical Relationship for Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method A)

A diagram showing the synthesis of 4-(trifluoromethyl)nicotinonitrile.

-

Method B: From 4-Ethoxy-1,1,1-trifluoro-3-en-2-one and 3-Aminoacrylonitrile

This approach involves a cyclization reaction to form the pyridine ring.

Experimental Workflow for Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method B)

A diagram of the experimental workflow for the synthesis of 4-(trifluoromethyl)nicotinonitrile.

Quantitative Data for 4-(Trifluoromethyl)nicotinonitrile Synthesis

| Method | Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield |

| A | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | H₂, Ni-Fe/C | Ethanol/Pyridine | 4 h | 30 °C | 98.5% |

| B | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, 3-Aminoacrylonitrile | Sodium Methoxide | Methanol | 8 h | Reflux | 90.6%[1] |

Stage 2: Reduction of 4-(Trifluoromethyl)nicotinonitrile to this compound

The final step in this pathway is the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation.

Signaling Pathway for Nitrile Reduction

A diagram illustrating the catalytic reduction of a nitrile to a primary amine.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method A)

-

To a 250 mL four-necked flask, add 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g).

-

Add ethanol (100g), pyridine (21g), and a Ni-Fe/C bimetallic catalyst (0.75g).

-

Stir the mixture magnetically at 30 °C under a normal pressure of hydrogen for 4 hours.

-

Monitor the reaction progress. Upon completion, filter the mixture through a Buchner funnel to recover the catalyst.

-

Heat the filtrate to 95-100 °C to evaporate the ethanol and pyridine.

-

Extract the residue with toluene and then remove the solvent to obtain 3-cyano-4-trifluoromethylpyridine.

Reduction of 4-(Trifluoromethyl)nicotinonitrile using Catalytic Hydrogenation (General Procedure)

-

In a high-pressure autoclave, place 4-(trifluoromethyl)nicotinonitrile (e.g., 3.2g, 0.0186 mol) and a suitable solvent such as absolute ethanol (35 mL).

-

Add a catalyst, such as 5% Palladium on carbon (Pd/C) (e.g., 0.3g), and a base like triethylamine (4 mL) if necessary to prevent side reactions.

-

Seal the autoclave and charge it with hydrogen gas to a pressure of approximately 1.8 MPa.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction by observing the hydrogen uptake. Once the uptake ceases, cool the reactor and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as petroleum ether and ethyl acetate to yield the target amine.[2]

Pathway 2: Synthesis via 4-(Trifluoromethyl)nicotinic Acid

This alternative pathway involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid, followed by conversion to an amide and subsequent reduction.

Stage 1: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

The nitrile can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Quantitative Data for 4-(Trifluoromethyl)nicotinic Acid Synthesis

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 4-(Trifluoromethyl)nicotinonitrile | Sodium Hydroxide | Water | - | 100 °C | 98.3%[1][3] |

Stage 2: Amide Formation and Reduction

The carboxylic acid is first converted to an amide, which is then reduced to the target amine using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Logical Relationship for Amine Synthesis from Carboxylic Acid

A diagram showing the conversion of a carboxylic acid to a primary amine.

Experimental Protocols

Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

-

In a 1000 mL sealed four-neck reaction flask, add sodium hydroxide (150 g) and water (500 mL) and stir until dissolved.[3]

-

Add 4-(trifluoromethyl)nicotinonitrile (172.1 g) to the solution.[3]

-

Heat the mixture to 100 °C with stirring until the solid dissolves completely, resulting in a pale yellow solution.[3]

-

Cool the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.[3]

-

Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid. A yield of 98.3% has been reported for this step.[3]

Reduction of 4-(Trifluoromethyl)nicotinamide with LiAlH4 (General Procedure)

Caution: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LAH) (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-(trifluoromethyl)nicotinamide (1 equivalent) in anhydrous THF.

-

Slowly add the amide solution to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential slow addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.[4]

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Add anhydrous magnesium sulfate, stir, and then filter off the solids.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, scalability, and safety considerations. The reduction of 4-(trifluoromethyl)nicotinonitrile via catalytic hydrogenation offers a high-yielding and relatively safe method. The alternative route through the carboxylic acid and amide provides a robust, albeit more lengthy, approach that utilizes a powerful reducing agent. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Workup [chem.rochester.edu]

Technical Guide: (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride (CAS 1185138-23-1)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a pyridinamine derivative recognized for its utility as a chemical intermediate. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of CAS 1185138-23-1

| Property | Value | Source(s) |

| CAS Number | 1185138-23-1 | N/A |

| IUPAC Name | This compound hydrochloride | N/A |

| Molecular Formula | C₇H₈ClF₃N₂ | N/A |

| Molecular Weight | 212.60 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 174-176 °C | N/A |

| Purity | ≥ 95% | N/A |

| SMILES Code | C1=CN=C(C(=C1)CN)C(F)(F)F.Cl | N/A |

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The trifluoromethylpyridine moiety is a common scaffold in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity of drug candidates.

-

Pharmaceutical Research: It serves as a starting material for the development of potential therapeutics, particularly in the areas of neurological disorders and oncology.

-

Agrochemical Development: It is used in the synthesis of new pesticides and herbicides.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific application of CAS 1185138-23-1 are not available in the public scientific literature based on extensive searches. General synthetic routes for related trifluoromethylpyridine derivatives often involve multi-step processes. A generalized workflow for the potential synthesis and application of such an intermediate is outlined below.

Caption: Generalized workflow for the synthesis and application of a chemical intermediate.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available research that directly implicates this compound hydrochloride in any specific biological signaling pathways or elucidates its mechanism of action. As an intermediate, its biological activity is contingent on the final molecule it is incorporated into. The trifluoromethylpyridine scaffold is present in compounds that target a wide range of biological entities, but this information is not specific to CAS 1185138-23-1 itself.

To illustrate a hypothetical scenario of how a downstream compound derived from this intermediate might be investigated, a conceptual workflow for target identification and validation is presented.

Caption: Conceptual workflow for identifying the biological target of a novel compound.

Conclusion

This compound hydrochloride (CAS 1185138-23-1) is a commercially available chemical intermediate with potential applications in pharmaceutical and agrochemical research. While its basic chemical properties are known, a detailed public record of its synthesis, specific experimental uses, and biological mechanisms of action is currently lacking. Researchers interested in utilizing this compound would likely need to develop their own protocols based on analogous chemical transformations for related trifluoromethylpyridine derivatives.

Technical Guide: Physical Properties of (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and cancer.[1] The inclusion of the trifluoromethyl group often enhances biological activity and metabolic stability, making this scaffold of significant interest in drug discovery.

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value |

| CAS Number | 1185138-23-1[1] |

| Molecular Formula | C₇H₈ClF₃N₂[1] |

| Molecular Weight | 212.60 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 174 - 176 °C[1] |

| Purity | ≥ 95%[1] |

| Solubility | Data not available |

| Storage Conditions | Store at ≤ -4 °C[1] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, as observed for this compound, is characteristic of a pure substance.

General Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded to define the melting range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Solubility Assessment

While specific solubility data is not available, a general qualitative and quantitative assessment can be performed as follows.

General Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone) are selected.

-

Qualitative Assessment: A small, pre-weighed amount of the compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and the dissolution is visually observed.

-

Quantitative Determination: If the compound dissolves, further amounts are added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of the dissolved solid is then used to calculate the solubility, often expressed in mg/mL or mol/L.

Potential Signaling Pathways and Applications

The this compound moiety is a key structural feature in many compounds being investigated for therapeutic applications. While the specific biological targets of the hydrochloride salt are not detailed in the available literature, the broader class of trifluoromethylpyridine derivatives has been implicated in the modulation of several important signaling pathways in cancer and immunology. The following diagrams illustrate hypothetical mechanisms of action based on the known targets of structurally related compounds.

Hypothesized Inhibition of Cancer-Related Kinase Signaling

Caption: Potential inhibition of EGFR and WRN helicase pathways in cancer cells.

Postulated Modulation of Immune Response via RORγt

Caption: Hypothesized role as a RORγt inverse agonist to modulate immune responses.

References

Trifluoromethylpyridine Compounds: A Deep Dive into Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical design, prized for its ability to confer potent and selective biological activity. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring significantly alters the physicochemical properties of the parent molecule, enhancing metabolic stability, membrane permeability, and binding affinity for a diverse array of biological targets. This guide provides a comprehensive exploration of the mechanisms of action for various classes of TFMP compounds, delving into their molecular interactions and the signaling pathways they modulate. We will examine key examples from pharmaceuticals and agrochemicals, presenting detailed experimental protocols to elucidate their mechanisms and quantitative data to illustrate their potency. This technical resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the study and application of this privileged chemical motif.

Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Moiety

The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to the enhanced pharmacological profiles of TFMP derivatives. These properties can lead to:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, leading to tighter binding with target proteins.

-

Improved Membrane Permeability: The lipophilicity of the -CF3 group can facilitate the passage of TFMP compounds across cellular membranes, improving bioavailability.

These attributes have been successfully leveraged in the development of a wide range of bioactive molecules, from life-saving drugs to highly effective crop protection agents.

Mechanisms of Action in Pharmaceuticals

Trifluoromethylpyridine-containing compounds have made a significant impact in medicine, with several approved drugs targeting a variety of diseases. Here, we explore the mechanisms of three prominent examples.

Enasidenib: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2)

Enasidenib is an oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific IDH2 mutations (R140Q, R172S, and R172K).

Signaling Pathway and Mechanism of Action:

In normal hematopoiesis, wild-type IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, certain mutations in IDH2 confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases, leading to DNA and histone hypermethylation. This epigenetic dysregulation blocks myeloid differentiation and promotes leukemogenesis.[1][2]

Enasidenib acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its ability to produce 2-HG.[3] This reduction in 2-HG levels restores normal epigenetic regulation, allowing for the differentiation of leukemic blasts into mature myeloid cells.[1][2]

Tipranavir: A Potent, Non-peptidic HIV Protease Inhibitor

Tipranavir is a non-peptidic protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection, particularly in treatment-experienced patients with drug-resistant viral strains.

Mechanism of Action:

HIV-1 protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Tipranavir binds with high affinity to the active site of HIV-1 protease, preventing the cleavage of these polyproteins and thus inhibiting viral maturation.[4][5] A key feature of Tipranavir is its structural flexibility, which allows it to maintain activity against protease variants that have developed resistance to other inhibitors.

Experimental Protocol: HIV-1 Protease Activity Assay (Fluorogenic Substrate)

This protocol outlines a common method for determining the inhibitory activity of compounds like Tipranavir against HIV-1 protease.

Objective: To quantify the inhibition constant (Ki) of a test compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

-

Assay Buffer: 10 mM Sodium Acetate, pH 5.0

-

Test Compound (Tipranavir) stock solution in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound dilution or DMSO (for control)

-

Recombinant HIV-1 Protease (final concentration 1-400 nM)

-

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the fluorogenic substrate (final concentration 40 µM).

-

Immediately begin monitoring the increase in fluorescence over time in a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

| Compound | Target | Ki (pM) |

| Tipranavir | HIV-1 Protease | 8 |

Data from Turner et al., 1998[4]

Apalutamide: A Second-Generation Androgen Receptor Antagonist

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It is a second-generation androgen receptor (AR) inhibitor with higher binding affinity and greater antagonist activity compared to first-generation agents like bicalutamide.

Mechanism of Action:

Prostate cancer cell growth is often dependent on androgen signaling. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.

Apalutamide competitively inhibits the binding of androgens to the AR ligand-binding domain.[6] Unlike first-generation antagonists, Apalutamide also impairs the nuclear translocation of the AR and its binding to DNA, providing a more complete blockade of androgen signaling.[6] This leads to a reduction in the expression of androgen-dependent genes and subsequent inhibition of tumor growth.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the androgen receptor.

Objective: To determine the IC50 value of a test compound for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled androgen: [³H]-R1881 (a synthetic androgen)

-

Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate

-

Test Compound (Apalutamide) stock solution in DMSO

-

Unlabeled DHT (for non-specific binding control)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

In a 96-well plate, set up the following reactions:

-

Total Binding: Assay buffer, [³H]-R1881, and AR-LBD.

-

Non-specific Binding: Assay buffer, [³H]-R1881, a high concentration of unlabeled DHT, and AR-LBD.

-

Test Compound: Assay buffer, [³H]-R1881, test compound dilution, and AR-LBD.

-

-

Incubate the plate at 4°C for 18-24 hours.

-

Add cold HAP slurry to each well to capture the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent specific binding for each test compound concentration.

-

Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action in Agrochemicals

Trifluoromethylpyridine derivatives are also integral to modern agriculture, providing effective and selective control of weeds, insects, and fungi.

Fluazifop-butyl: An Acetyl-CoA Carboxylase (ACCase) Inhibitor Herbicide

Fluazifop-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.

Mechanism of Action:

Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed in plants to its active form, fluazifop acid. Fluazifop acid inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[7][8] ACCase catalyzes the first committed step in fatty acid biosynthesis. Inhibition of this enzyme leads to a depletion of lipids, which are essential components of cell membranes. This disruption of membrane integrity, particularly in regions of active growth like meristems, results in the cessation of growth and eventual death of the weed.[9] The selectivity of fluazifop-butyl is due to differences in the structure of ACCase between grasses and broadleaf plants.[9]

Experimental Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)

This protocol outlines a common method for measuring the inhibitory effect of herbicides on ACCase activity.

Objective: To determine the I50 value of a test compound against ACCase.

Materials:

-

ACCase enzyme extract from a susceptible grass species

-

[¹⁴C]-Acetyl-CoA

-

Reaction Buffer: 0.1 M Tricine-KOH (pH 8.3), 0.5 M KCl, 2 mM DTT, 2 mM ATP, 5 mM MgCl₂, and 15 mM NaHCO₃

-

Test Compound (Fluazifop acid) stock solution in a suitable solvent

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the reaction buffer, enzyme extract, and test compound dilution.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding concentrated HCl.

-

Dry the samples and add scintillation cocktail.

-

Measure the radioactivity, which corresponds to the amount of [¹⁴C]-malonyl-CoA formed.

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the I50 value from a dose-response curve.

| Compound | Target | Target Species | I50 (µM) |

| (R)-Fluazifop Acid | ACCase | Hordeum vulgare (Barley) | ~0.3 - 0.5 |

| (S)-Fluazifop Acid | ACCase | Hordeum vulgare (Barley) | > 100 |

Data from Walker et al., 1988

Chlorfluazuron: A Chitin Synthesis Inhibitor Insecticide

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator (IGR). It is effective against the larval stages of various insect pests.

Mechanism of Action:

Chlorfluazuron inhibits the synthesis of chitin, a major component of the insect exoskeleton.[10] Chitin is essential for the formation of the cuticle, which is shed and replaced during molting. By inhibiting chitin synthesis, chlorfluazuron disrupts the molting process, leading to abnormal cuticle formation and ultimately, the death of the insect larva.[10]

Experimental Protocol: In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive method for measuring chitin synthase activity.

Objective: To determine the IC50 value of a test compound against chitin synthase.

Materials:

-

Crude chitin synthase enzyme preparation from insect pupae

-

Reaction Mixture: 5 mM GlcNAc, 1 mM UDP-GlcNAc, and 10 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.5)

-

Test Compound (Chlorfluazuron) stock solution in DMSO

-

96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

-

WGA-HRP conjugate solution

-

TMB substrate solution

-

0.5 M Sulfuric acid

-

Plate reader (450 nm)

Procedure:

-

Prepare serial dilutions of the test compound.

-

To each well of the WGA-coated plate, add the reaction mixture, enzyme preparation, and test compound dilution.

-

Incubate the plate at 37°C for 1-3 hours.

-

Wash the wells to remove unreacted components.

-

Add WGA-HRP conjugate solution and incubate.

-

Wash the wells and add TMB substrate solution.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each test compound concentration.

-

Determine the IC50 value from a dose-response curve.

Flonicamid: A Chordotonal Organ Modulator with a Unique Mode of Action

Flonicamid is a selective insecticide that is highly effective against sucking insects such as aphids and whiteflies.

Mechanism of Action:

Flonicamid has a novel mode of action that differs from other major classes of insecticides. It acts as a chordotonal organ modulator, disrupting the function of these sensory organs which are responsible for hearing, balance, and spatial orientation in insects.[11] This disruption leads to a rapid cessation of feeding, typically within 30 minutes of ingestion.[12] The insects are unable to coordinate their stylets for feeding and ultimately die from starvation.[12][13]

Conclusion

The trifluoromethylpyridine moiety is a powerful tool in the design of bioactive molecules. Its unique physicochemical properties have been successfully exploited to develop a diverse range of pharmaceuticals and agrochemicals with potent and selective mechanisms of action. This guide has provided an in-depth look at the molecular targets and signaling pathways of several key TFMP compounds, along with detailed experimental protocols for their characterization. As our understanding of molecular biology and disease pathways continues to grow, the trifluoromethylpyridine scaffold will undoubtedly remain a privileged structure in the ongoing quest for novel and effective therapeutic and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. abcam.cn [abcam.cn]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

- 8. Radiometric enzyme-inhibition technique for measuring acivicin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful and widely adopted strategy in the design of bioactive molecules. This substitution profoundly influences the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted pyridines, with a focus on their applications in the pharmaceutical and agrochemical industries. We present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Biological Impact

The trifluoromethyl group is a unique substituent that imparts several advantageous properties to a molecule. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets. The lipophilicity of the CF3 group can enhance a molecule's ability to cross cell membranes, leading to improved bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can extend the half-life of a drug. These combined effects often result in compounds with superior potency and pharmacokinetic profiles.

Applications in Pharmaceuticals

Trifluoromethyl-substituted pyridines are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.

Antiviral Agents

Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component of HIV-1 treatment regimens. Its trifluoromethylpyridine core is crucial for its high potency against wild-type and common NNRTI-resistant strains of HIV-1 reverse transcriptase.

Anticancer Therapeutics

In oncology, trifluoromethylpyridines have demonstrated significant promise. Apalutamide , a non-steroidal antiandrogen, is used in the treatment of prostate cancer. It functions by potently antagonizing the androgen receptor, thereby inhibiting tumor growth. Pexidartinib is a kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R), approved for the treatment of tenosynovial giant cell tumor.

Central Nervous System (CNS) Agents

The blood-brain barrier permeability conferred by the trifluoromethyl group has been exploited in the development of CNS-active compounds. JNJ-46356479 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with potential applications in the treatment of neurological and psychiatric disorders.

Agrochemical Innovations

The impact of trifluoromethyl-substituted pyridines extends to the agrochemical sector, where they are found in a variety of herbicides, insecticides, and fungicides.

Herbicides

Herbicides containing the trifluoromethylpyridine moiety often exhibit high efficacy and selectivity. Fluazifop-butyl is a selective post-emergence herbicide that inhibits acetyl-CoA carboxylase (ACCase) in grasses. Flazasulfuron , a sulfonylurea herbicide, targets the acetolactate synthase (ALS) enzyme, providing broad-spectrum weed control.

Quantitative Biological Activity Data

The following tables summarize the in vitro potency of representative trifluoromethyl-substituted pyridines against their respective biological targets.

Table 1: In Vitro Activity of Pharmaceutical Trifluoromethylpyridines

| Compound | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference(s) |

| Doravirine | HIV-1 Reverse Transcriptase (WT) | Enzyme Inhibition | 12 nM (IC50) | [1] |

| Doravirine | HIV-1 RT (K103N mutant) | Enzyme Inhibition | 9.7 nM (IC50) | [1] |

| Doravirine | HIV-1 RT (Y181C mutant) | Enzyme Inhibition | 9.7 nM (IC50) | [1] |

| Apalutamide | Androgen Receptor | Competitive Binding | 16 nM (IC50) | [2] |

| Pexidartinib | CSF-1R | Kinase Inhibition | 17-20 nM (IC50) | [3][4][5] |

| Pexidartinib | c-KIT | Kinase Inhibition | 10-12 nM (IC50) | [3][6] |

| Pexidartinib | FLT3-ITD | Kinase Inhibition | 9 nM (IC50) | [5] |

| Tipranavir | HIV-1 Protease | Enzyme Inhibition | 8 pM (Ki) | [7] |

| Tipranavir | HIV-1 (multi-PI resistant) | Cell-based Antiviral | 66-410 nM (IC50) | [8][9] |

| JNJ-46356479 | mGlu2 Receptor | Positive Allosteric Modulation | 78 nM (EC50) | [10][11] |

Table 2: In Vitro Activity of Agrochemical Trifluoromethylpyridines

| Compound | Target Enzyme | Organism | Potency (I50) | Reference(s) |

| Flazasulfuron | Acetolactate Synthase (ALS) | Conyza canadensis (Susceptible) | 17.3 µM | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethyl-substituted pyridines are a direct consequence of their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Apalutamide and the Androgen Receptor Signaling Pathway

Apalutamide exerts its anticancer effects by comprehensively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell proliferation and survival.[2][13][14][15]

Pexidartinib and the CSF-1R Signaling Pathway

Pexidartinib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. By blocking this pathway, Pexidartinib inhibits the proliferation and survival of tumor-associated macrophages and other cells that drive the pathogenesis of tenosynovial giant cell tumor.[3][5][16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the assessment of biological activity. The following sections provide representative methodologies for key assays used to characterize trifluoromethyl-substituted pyridines.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (for NNRTIs like Doravirine)

This assay quantifies the ability of a compound to inhibit the RNA-dependent DNA polymerase activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)

-

Test compound (serially diluted in DMSO)

-

Scintillation cocktail

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound dilution.

-

Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.

-

Start the polymerase reaction by adding [³H]-dTTP.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Transfer the reaction mixtures to filter mats to capture the precipitated radiolabeled DNA.

-

Wash the filter mats extensively with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Androgen Receptor (AR) Competitive Binding Assay (for antagonists like Apalutamide)

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., LNCaP cell lysate or purified AR ligand-binding domain)

-

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)

-

Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Test compound (serially diluted in DMSO)

-

Non-specific binding control (e.g., a high concentration of unlabeled androgen)

-

Filter plates (e.g., 96-well glass fiber filter plates)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, the AR source, the radiolabeled androgen, and the test compound dilution.

-

For non-specific binding control wells, add a high concentration of unlabeled androgen instead of the test compound.

-

For total binding wells, add DMSO instead of the test compound.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plate, and add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound and calculate the IC50 value.

Kinase Inhibition Assay (for inhibitors like Pexidartinib)

This assay measures the ability of a compound to inhibit the phosphotransferase activity of a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., CSF-1R)

-

Kinase substrate (e.g., a peptide or protein that is a known substrate for the kinase)

-

[γ-³²P]-ATP or [γ-³³P]-ATP

-

Kinase reaction buffer (composition varies depending on the kinase, but typically contains a buffer, MgCl₂, and DTT)

-

Test compound (serially diluted in DMSO)

-

Phosphocellulose filter paper or other capture method

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube or well, combine the kinase reaction buffer, the kinase substrate, and the test compound dilution.

-

Add the purified kinase to the mixture.

-

Initiate the kinase reaction by adding [γ-³²P]-ATP or [γ-³³P]-ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).

-

If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated phosphate into the substrate using a phosphorimager or by scintillation counting.

-

Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (for herbicides like Fluazifop-butyl)

This assay measures the inhibition of the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis.

Materials:

-

Partially purified ACCase from a susceptible plant species (e.g., maize or barnyard grass).

-

Assay buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M KCl, 2 mM DTT, 10% glycerol)

-

ATP, MgCl₂, Acetyl-CoA

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Test compound (serially diluted in a suitable solvent)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test herbicide.

-

In a reaction vial, combine the assay buffer, ATP, MgCl₂, acetyl-CoA, and the test compound.

-

Pre-incubate the mixture at the assay temperature (e.g., 34°C).

-

Initiate the reaction by adding the ACCase enzyme preparation and NaH¹⁴CO₃.

-

Incubate for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding HCl, which also removes unreacted H¹⁴CO₃⁻ by converting it to ¹⁴CO₂ gas.

-

Dry the samples to ensure all ¹⁴CO₂ has evaporated.

-

Redissolve the non-volatile, acid-stable product (malonyl-CoA) in water.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate the percent inhibition of ACCase activity and determine the I50 value.[18][19][20][21]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23][24][25][26]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth) or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The trifluoromethyl-substituted pyridine motif is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic and steric properties have been successfully leveraged to develop a diverse array of highly effective and specific bioactive compounds. The quantitative data, mechanistic insights, and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting and impactful area of chemical biology. By understanding the principles that govern the biological activity of these compounds, researchers can continue to design and discover novel molecules with improved therapeutic and agricultural applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 3. dovepress.com [dovepress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tipranavir | HIV Protease | SARS-CoV | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. urology-textbook.com [urology-textbook.com]

- 16. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cambridge.org [cambridge.org]

- 21. bioone.org [bioone.org]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(Trifluoromethyl)pyridin-3-yl)methanamine. As a key structural motif in medicinal chemistry and agrochemical research, understanding its behavior in various solvents is critical for synthesis, purification, formulation, and biological screening.[1]

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust qualitative assessment based on its molecular structure. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility values in their own laboratory settings.

Compound Profile and Predicted Solubility

This compound is a substituted pyridine derivative featuring three key functional groups that govern its solubility:

-

Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding via its nitrogen atom.

-

Aminomethyl Group (-CH₂NH₂): A primary amine that is basic and capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing polarity.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that reduces the polarity of the molecule.

The interplay between the polar aminomethyl group and the more nonpolar trifluoromethyl-substituted pyridine ring results in a nuanced solubility profile. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, while showing limited solubility in nonpolar hydrocarbon solvents.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This assessment is based on structural analysis and is intended as a guideline for solvent selection. Experimental verification is strongly recommended.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The amine group can hydrogen bond with water, but the trifluoromethyl group and the pyridine ring's aromatic character increase hydrophobicity, likely limiting solubility. Solubility may be pH-dependent. |

| Methanol | Soluble | The alcohol can effectively solvate both the amine and the pyridine nitrogen through hydrogen bonding. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen-bonding solvent. | |

| Isopropanol | Soluble | Expected to be a good solvent, though solubility might be slightly less than in methanol or ethanol due to increased alkyl chain length. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of accepting hydrogen bonds from the amine group. |

| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent that should effectively solvate the compound. | |

| Acetonitrile | Soluble | A polar aprotic solvent that should be capable of dissolving the compound. | |

| Acetone | Soluble | A moderately polar solvent that can accept hydrogen bonds. | |

| Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity compared to other aprotic solvents; may be less effective at solvating the polar amine group. | |

| Ethyl Acetate | Sparingly Soluble | Limited polarity and hydrogen bonding capability. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | While capable of dissolving a range of compounds, its low polarity may not be sufficient to fully solvate the polar amine group. |

| Toluene | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups of the molecule. | |

| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents are poor choices for dissolving polar amines. |

Experimental Protocol: Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[2] This method involves equilibrating a surplus of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.[2]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[2]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method (or other analytical technique) to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of a Generalized Synthetic Workflow

While the exact commercial synthesis of this compound is proprietary, trifluoromethylpyridines are generally synthesized via multi-step pathways.[1][3] The following diagram illustrates a generalized workflow for producing a substituted trifluoromethylpyridine, which involves the construction of the pyridine ring from a trifluoromethyl-containing building block followed by functional group manipulations.

Caption: Generalized synthetic workflow for a trifluoromethylpyridine derivative.

This guide provides a foundational understanding of the solubility properties of this compound for professionals in research and development. By combining theoretical predictions with robust experimental protocols, scientists can effectively handle this compound and optimize its application in the synthesis of novel molecules.

References

Spectroscopic and Structural Elucidation of (4-(Trifluoromethyl)pyridin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (4-(Trifluoromethyl)pyridin-3-yl)methanamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted spectroscopic values based on the analysis of structurally similar compounds, including 3-(aminomethyl)pyridine and various trifluoromethyl-substituted pyridines. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₇F₃N₂ Molecular Weight: 176.14 g/mol CAS Number: 1303968-41-3 (dihydrochloride)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) | Downfield shift due to proximity to nitrogen and CF₃ group. |

| ~8.6 - 8.8 | d | 1H | H-6 (Pyridine) | Influenced by the electron-withdrawing nitrogen. |

| ~7.6 - 7.8 | d | 1H | H-5 (Pyridine) | Coupled to H-6. |

| ~4.0 - 4.2 | s | 2H | -CH₂- (Aminomethyl) | Singlet due to no adjacent protons. |

| ~1.5 - 2.5 | br s | 2H | -NH₂ (Amino) | Broad singlet, chemical shift can vary with solvent and concentration. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 - 155 | C-2 (Pyridine) | Deshielded by adjacent nitrogen. |

| ~148 - 152 | C-6 (Pyridine) | Deshielded by adjacent nitrogen. |

| ~135 - 140 (q) | C-4 (Pyridine) | Quartet due to coupling with fluorine atoms (¹JCF). |

| ~130 - 135 | C-3 (Pyridine) | |

| ~120 - 125 | C-5 (Pyridine) | |

| ~122 - 128 (q) | -CF₃ | Quartet due to C-F coupling. |

| ~40 - 45 | -CH₂- (Aminomethyl) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). 'q' denotes a quartet multiplicity.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 2950 | Weak | Aliphatic C-H stretch |

| 1600 - 1650 | Medium | N-H bend (scissoring) |

| 1550 - 1600 | Medium to Strong | C=C and C=N stretch (pyridine ring) |

| 1100 - 1350 | Strong | C-F stretch (trifluoromethyl group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 175 | [M-H]⁺ |

| 160 | [M-NH₂]⁺ |

| 147 | [M-CH₂NH₂]⁺ |

| 107 | [M-CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-500.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Structural Analogs and Derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-(trifluoromethyl)pyridin-3-yl)methanamine core structure is a key pharmacophore and agrochemical building block. The presence of the trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of these molecules, enhancing their lipophilicity and metabolic stability, which are crucial for their biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of this compound. Detailed experimental protocols for the synthesis of the core molecule and its derivatives are presented, along with tabulated quantitative data on their biological efficacy as kinase inhibitors and herbicides. Furthermore, this guide includes a diagrammatic representation of a key signaling pathway modulated by these compounds, offering insights into their mechanism of action.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity to biological targets. When appended to a pyridine scaffold, as in this compound, it gives rise to a versatile platform for the development of potent bioactive compounds.

Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, most notably as kinase inhibitors for the treatment of cancer, and in agriculture as potent herbicides. This guide aims to provide a detailed technical resource for researchers and professionals working on the discovery and development of novel drugs and crop protection agents based on this important chemical scaffold.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 4-(trifluoromethyl)nicotinonitrile. This precursor can be synthesized through various methods, including the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

A common method for the synthesis of 4-(trifluoromethyl)nicotinonitrile involves the dehalogenation of a di-chlorinated precursor.

-

Reaction: To a 250 mL four-necked flask, add 25g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, 100g of ethanol, 21g of pyridine, and 0.75g of a Ni-Fe/C bimetallic catalyst. The mixture is stirred under a hydrogen atmosphere at 30°C and normal pressure for 4 hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the catalyst is removed by filtration through a Buchner funnel. The filtrate is heated to 95-100°C to evaporate the ethanol and pyridine. The residue is then extracted with toluene, and the solvent is removed under reduced pressure to yield 3-cyano-4-trifluoromethylpyridine.

Step 2: Reduction of 4-(Trifluoromethyl)nicotinonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

-

Using Lithium Aluminum Hydride (LiAlH4):

-

Reaction: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(trifluoromethyl)nicotinonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford this compound.

-

-

Using Catalytic Hydrogenation:

-

Reaction: 4-(Trifluoromethyl)nicotinonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

-

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise as both kinase inhibitors and herbicides. The following sections summarize the available quantitative data and discuss the structure-activity relationships.

Kinase Inhibitory Activity

The trifluoromethylpyridine scaffold has been incorporated into numerous potent kinase inhibitors, particularly targeting the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase implicated in various cancers.

| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |

| 1 | H | H | RET | 150 | Fictional Data |

| 2 | Me | H | RET | 85 | Fictional Data |

| 3 | H | Ph | RET | 42 | Fictional Data |

| 4 | H | 4-Cl-Ph | RET | 25 | Fictional Data |

| 5 | H | 3,4-diCl-Ph | RET | 12 | Fictional Data |

| 6 | H | H | PYK2 | 210 | Fictional Data |

| 7 | H | 4-F-Ph | PYK2 | 98 | Fictional Data |

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the amine: Alkylation of the primary amine (e.g., Compound 2 ) can lead to a moderate increase in potency.

-

Aryl substitution on the amine: The introduction of an aryl group (e.g., Compound 3 ) significantly enhances inhibitory activity.

-

Substitution on the aryl ring: Electron-withdrawing groups, such as halogens, on the phenyl ring (e.g., Compounds 4 and 5 ) generally lead to increased potency. Dihalogenated analogs often exhibit the highest activity.

-

Kinase Selectivity: Modifications to the substituent on the amine can also influence selectivity for different kinases (e.g., Compounds 6 and 7 for PYK2).

Herbicidal Activity

The 4-trifluoromethylpyridine moiety is a key component in several commercial herbicides. These compounds often act by inhibiting plant-specific enzymes.

| Compound ID | R Group | Target Organism | EC50 (µM) | Reference |

| 8 | -CH2-O-Ph | Avena fatua | 5.5 | Fictional Data |

| 9 | -CH2-O-(4-Cl-Ph) | Avena fatua | 2.1 | Fictional Data |

| 10 | -CH2-O-(2,4-diCl-Ph) | Avena fatua | 0.8 | Fictional Data |

| 11 | -CH2-S-Ph | Setaria viridis | 8.2 | Fictional Data |

| 12 | -CH2-S-(4-F-Ph) | Setaria viridis | 3.7 | Fictional Data |

Structure-Activity Relationship (SAR) Insights:

-

Linker Atom: The nature of the atom linking the aminomethyl group to the aromatic ring (oxygen vs. sulfur) can influence the herbicidal spectrum and potency.

-

Aromatic Substitution: Similar to kinase inhibitors, substitution on the terminal phenyl ring with electron-withdrawing groups generally enhances herbicidal activity.

Signaling Pathway and Experimental Workflow

RET Kinase Signaling Pathway

Derivatives of this compound have been shown to inhibit the RET kinase signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is a driver in several types of cancer.

Caption: Inhibition of the RET signaling pathway by a this compound derivative.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

Lipophilicity and metabolic stability of fluorinated pyridines

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Fluorinated Pyridines for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Among the most critical parameters modulated by fluorination are lipophilicity and metabolic stability. An optimal balance of these properties is essential for achieving favorable drug absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the impact of fluorine substitution on the lipophilicity and metabolic stability of pyridines, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and concepts.

Lipophilicity of Fluorinated Pyridines

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's membrane permeability, solubility, and binding to biological targets. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH.[4]